molecular formula C16H15ClF2N4O3 B4379678 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide

2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B4379678
M. Wt: 384.76 g/mol
InChI Key: QYCYQNZRESYALT-UHFFFAOYSA-N
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Description

2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound known for its unique structure that incorporates a pyrazole ring, a cyclopropyl group, and nitro and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide typically involves several steps:

  • Formation of the pyrazole ring: : Starting with 4-chloro-3-(difluoromethyl)-5-cyclopropyl-1H-pyrazole as a key intermediate. The cyclopropyl group is introduced via cyclopropanation reactions.

  • Nitration and acetamide formation: : These steps often involve nitrating aromatic compounds to introduce the nitro group followed by acylation to form the acetamide.

Reaction Conditions: : The synthesis often requires careful control of temperature, pH, and the use of catalysts. Anhydrous conditions and inert atmospheres (e.g., nitrogen) might be used to avoid unwanted side reactions.

Industrial Production Methods

Industrial-scale synthesis might employ continuous flow techniques and automated processes to enhance yield and reproducibility. Optimizing the reaction conditions (pressure, solvent, temperature) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The nitro group can be reduced to an amine under appropriate conditions.

  • Reduction: : The chloro and nitro groups are susceptible to nucleophilic substitution reactions.

  • Substitution: : The chloro group can be substituted with other nucleophiles, altering the compound's properties.

Common Reagents and Conditions Used

  • Oxidation: : Agents like KMnO₄, H₂O₂.

  • Reduction: : Use of reducing agents like lithium aluminium hydride (LiAlH₄).

  • Substitution: : Nucleophiles such as amines or thiols.

Major Products Formed

The major products depend on the reagents and conditions used but generally include amines, thiols, or modified aromatic compounds with altered substituents.

Scientific Research Applications

In Chemistry

Used as a precursor for more complex organic molecules due to its functional groups that allow further derivatization.

In Biology and Medicine

The compound's unique structure makes it a candidate for pharmaceuticals, particularly in research aimed at discovering new therapeutic agents. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

In Industry

Mechanism of Action

The biological activity is often tied to its ability to interact with specific molecular targets such as enzymes or receptors. The chlorine and nitro groups enhance binding affinity to these targets, while the cyclopropyl group may impact the molecule’s pharmacokinetics.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other pyrazole derivatives, 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide is unique due to its combination of a difluoromethyl group and a cyclopropyl moiety, which could result in unique pharmacological profiles and increased chemical stability.

List of Similar Compounds

  • 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

  • N-(2-methyl-4-nitrophenyl)-2-(5-chloro-1H-pyrazol-1-yl)acetamide

  • 4-chloro-3-(methyl)-1H-pyrazol-1-yl-N-(2-nitrophenyl)acetamide

And there you go—an introduction to the chemistry, preparation, reactions, and potential uses of this compound. Feels like quite a mouthful, but what an interesting compound!

Properties

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N4O3/c1-8-6-10(23(25)26)4-5-11(8)20-12(24)7-22-15(9-2-3-9)13(17)14(21-22)16(18)19/h4-6,9,16H,2-3,7H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCYQNZRESYALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2C(=C(C(=N2)C(F)F)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide
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2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide
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2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide
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2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 5
2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 6
2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide

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